(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol is a chiral compound with a complex structure that includes an amino group, a hydroxyl group, and a long undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol typically involves multiple steps. One common method starts with the preparation of the intermediate compounds through a series of reactions, including alkylation, reduction, and amination. The specific reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution may result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for understanding its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and to design more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino alcohols with long alkyl chains, such as (2S)-2-amino-4-methylpentan-1-ol and (2S)-2-[2-(decylamino)ethylamino]butan-1-ol.
Uniqueness
What sets (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
627525-11-5 |
---|---|
Molecular Formula |
C19H42N2O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C19H42N2O/c1-4-5-6-7-8-9-10-11-12-13-20-14-15-21-19(17-22)16-18(2)3/h18-22H,4-17H2,1-3H3/t19-/m0/s1 |
InChI Key |
WMHVYNGLLGOTHC-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCCCNCCN[C@@H](CC(C)C)CO |
Canonical SMILES |
CCCCCCCCCCCNCCNC(CC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.